4-(4-Methylthiophen-2-yl)butanoic acid
Description
Properties
Molecular Formula |
C9H12O2S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
4-(4-methylthiophen-2-yl)butanoic acid |
InChI |
InChI=1S/C9H12O2S/c1-7-5-8(12-6-7)3-2-4-9(10)11/h5-6H,2-4H2,1H3,(H,10,11) |
InChI Key |
PEOXTJAJKCCOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)CCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiophen-2-yl)butanoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The choice of reagents and catalysts, as well as reaction conditions, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiophen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
4-(4-Methylthiophen-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-Methylthiophen-2-yl)butanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between 4-(4-Methylthiophen-2-yl)butanoic acid and its analogs:
Key Observations:
- Electronic Effects : The methylthiophen group in the target compound is electron-rich due to sulfur's lone pairs, contrasting with the electron-withdrawing chloro group in MCPB. This difference may alter acidity (pKa) and reactivity in substitution reactions .
- Solubility: Hydroxy-substituted analogs (e.g., 4-(4-Hydroxy-2-methylphenyl)butanoic acid) exhibit higher polarity and water solubility compared to the methylthiophen variant, which is likely more lipophilic .
- Biological Activity: MCPB is a known herbicide, suggesting phenoxybutanoic acids with halogen substituents may target plant auxin pathways.
Physicochemical Properties
While exact data for this compound is unavailable, inferences can be drawn from analogs:
Discussion:
- Lipophilicity : The methylthiophen group likely increases LogP compared to hydroxy-substituted analogs, enhancing membrane permeability in biological systems.
- Acidity : MCPB's lower pKa (stronger acid) arises from the electron-withdrawing chloro group, whereas the methylthiophen derivative may exhibit weaker acidity due to the electron-donating methyl group .
Q & A
Q. Key Characterization :
- NMR : Confirm regioselectivity of thiophene substitution (δ ~7.0–7.5 ppm for aromatic protons).
- Mass Spectrometry : Validate molecular ion peak (C₉H₁₂O₂S, [M+H]⁺ = 185.06) .
Basic: How is crystallographic characterization performed for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed using programs like SHELX for structure refinement .
- Procedure :
- Grow crystals via slow evaporation (solvent: ethanol/water).
- Collect data at 100 K using Mo-Kα radiation.
- Refine with SHELXL, reporting R₁ < 0.05 for high-quality structures.
Common Issues :
- Disorder in the methylthiophene moiety may require TWINABS for data correction .
Advanced: How to resolve contradictions in NMR vs. X-ray data for structural confirmation?
Methodological Answer:
Discrepancies between NMR (dynamic behavior) and X-ray (static structure) often arise from conformational flexibility.
- Strategies :
- VT-NMR : Perform variable-temperature NMR to detect restricted rotation (e.g., thiophene ring puckering).
- DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify dominant conformers .
- Complementary Techniques : Use IR to confirm hydrogen-bonding patterns (e.g., dimeric COOH groups at ~2500–3000 cm⁻¹) .
Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
Optimize critical steps identified via Design of Experiments (DoE):
Acylation : Vary Lewis acid (e.g., FeCl₃ vs. AlCl₃) and solvent (CH₂Cl₂ vs. DMF) to maximize regioselectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
